5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
Brand Name: Vulcanchem
CAS No.: 1256793-68-6
VCID: VC2860559
InChI: InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-2-12-13-5(4)3-11-6/h1-3H,(H,12,13)
SMILES: C1=C2C=NNC2=CN=C1C(F)(F)F
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine

CAS No.: 1256793-68-6

Cat. No.: VC2860559

Molecular Formula: C7H4F3N3

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine - 1256793-68-6

Specification

CAS No. 1256793-68-6
Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
IUPAC Name 5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-2-12-13-5(4)3-11-6/h1-3H,(H,12,13)
Standard InChI Key UXNMTHOUOFMTLK-UHFFFAOYSA-N
SMILES C1=C2C=NNC2=CN=C1C(F)(F)F
Canonical SMILES C1=C2C=NNC2=CN=C1C(F)(F)F

Introduction

Structural Characteristics and Basic Properties

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. It features a bicyclic structure with fused pyrazole and pyridine rings. The compound is characterized by the presence of a trifluoromethyl group (CF₃) at the 5-position of the pyrazolopyridine scaffold. This trifluoromethyl substituent significantly influences the compound's physicochemical properties and potential biological activities. The molecule contains three nitrogen atoms - one in the pyridine ring and two in the pyrazole ring - which contribute to its hydrogen bonding capabilities and influence its interactions with biological targets .

The basic physical and chemical properties of 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine are summarized in Table 1:

Table 1: Physical and Chemical Properties of 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine

PropertyValue
CAS Number1256793-68-6
Molecular FormulaC₇H₄F₃N₃
Molecular Weight187.124 g/mol
AppearanceSolid at room temperature
Storage Conditions2-8°C (Refrigerated)
Commercial Purity95-98%

The compound exists in a tautomeric equilibrium, as is common for many heterocyclic compounds containing NH groups. The 1H-tautomer (where the hydrogen is attached to N1) is generally considered the predominant form, though this can be influenced by solvent effects and other environmental factors .

Synthesis Methodologies

There are several approaches to synthesizing 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine, broadly categorized into two major strategies: formation of a pyridine ring onto an existing pyrazole ring, or formation of a pyrazole ring onto a preexisting pyridine ring .

Pyridine Formation onto Preexisting Pyrazole

This approach typically utilizes 3-aminopyrazole derivatives as starting materials, which act as 1,3-dinucleophiles reacting with appropriate 1,3-biselectrophiles. The reaction mechanism often involves sequential nucleophilic attacks followed by dehydration and cyclization to form the pyrazolo[3,4-C]pyridine system .

Microwave-Assisted Synthesis

One efficient method involves microwave-assisted treatment of appropriately substituted precursors under Sonogashira-type cross-coupling conditions. For example, similar pyrazolopyridine systems have been synthesized by treating 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine .

One-Pot Multicomponent Reaction

A more efficient approach involves merging multiple synthesis steps into a one-pot multicomponent reaction. This method has been demonstrated to provide higher yields compared to sequential synthesis approaches for similar trifluoromethyl-substituted pyrazolopyridines .

Table 2: Comparison of Synthetic Methods for Pyrazolo[3,4-C]pyridine Derivatives

Chemical Reactivity and Modifications

The reactivity of 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine is largely determined by its heterocyclic nature and the presence of the trifluoromethyl group. The compound can undergo various chemical transformations, particularly at the NH position of the pyrazole ring.

N-Substitution Reactions

The NH group of the pyrazole ring can be alkylated or acylated to give N-substituted derivatives. This can be useful for modifying the compound's properties or for introducing linking groups for further functionalization .

Effect of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position significantly affects the electronic properties of the molecule. It withdraws electron density from the aromatic system, making the compound more acidic and influencing its interactions with biological targets. This group also enhances the compound's lipophilicity and metabolic stability, which are important considerations for drug development.

Halogenation Reactions

Related pyrazolopyridines can undergo halogenation reactions, particularly iodination at the 3-position, as demonstrated in the synthesis of similar compounds. For example, 5-Bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated to yield 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine using iodine and potassium hydroxide in DMF . Similar reactions might be possible with 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine.

NMR Spectroscopy

NMR spectroscopy provides valuable information about the structure of the compound. For pyrazolopyridines, full assignment of ¹H, ¹³C, ¹⁵N, and ¹⁹F resonances is typically performed. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the NH proton of the pyrazole ring. The ¹⁹F NMR would show a characteristic signal for the trifluoromethyl group .

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 187, corresponding to the molecular formula C₇H₄F₃N₃ .

Infrared Spectroscopy

IR spectroscopy can identify key functional groups in the molecule, including the NH stretching of the pyrazole ring and the characteristic bands associated with the trifluoromethyl group and the aromatic system .

Applications in Medicinal Chemistry

Pyrazolopyridines, including 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine, have attracted significant interest in medicinal chemistry due to their diverse biological activities.

Protein Degrader Building Blocks

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine is commercially available and classified under "Protein Degrader Building Blocks," suggesting its potential utility in targeted protein degradation approaches for drug discovery . Targeted protein degradation has emerged as a promising strategy for addressing previously "undruggable" targets.

Biological Target/ActivityPotential Therapeutic AreasKey Structural Features
PDE-IV InhibitionAsthma, COPD, inflammatory conditionsSpecific substituents at positions 3 and 7
Kinase InhibitionCancerTrifluoromethyl group enhances binding affinity
Antioxidant ActivityVarious inflammatory conditionsNH group of pyrazole ring

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazolopyridines is crucial for rational drug design. The presence of the trifluoromethyl group at the 5-position of 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine significantly influences its pharmacological properties.

Role of the Trifluoromethyl Group

The trifluoromethyl group enhances several properties important for drug development:

  • Increased lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Enhanced metabolic stability, as the C-F bond is resistant to oxidative metabolism.

  • Modified hydrogen bonding potential, affecting interactions with target proteins.

  • Increased binding affinity to target proteins through hydrophobic interactions and electron-withdrawing effects.

Importance of the Pyrazole NH Group

The NH group of the pyrazole ring can serve as a hydrogen bond donor, which may be crucial for interactions with biological targets. Modification of this group, such as through N-alkylation or N-acylation, can significantly alter the compound's biological activity profile .

Comparative Analysis with Related Compounds

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine belongs to a family of similar compounds with variations in the position of the nitrogen atoms and substituents.

Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine

The key difference between pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine is the position of the nitrogen atom in the pyridine ring. In pyrazolo[3,4-b]pyridine, the nitrogen is at position 7 of the bicyclic system, while in pyrazolo[3,4-c]pyridine, it is at position 5. This difference affects the electronic distribution and, consequently, the reactivity and biological activity of the compounds .

Current Research and Future Directions

Research on pyrazolopyridines, including 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine, continues to evolve, with several promising directions:

Novel Synthetic Methodologies

Development of more efficient and selective methods for synthesizing and functionalizing pyrazolopyridines remains an active area of research. Approaches such as microwave-assisted synthesis and multicomponent reactions offer promising avenues for improving synthetic efficiency .

Exploration of New Biological Targets

As understanding of the biological activities of pyrazolopyridines expands, new potential therapeutic applications continue to emerge. The combination of computational methods with experimental validation is accelerating the identification of novel targets for these compounds.

Development of Structure-Activity Relationships

Detailed studies of how structural modifications affect the biological activities of pyrazolopyridines will guide the rational design of more potent and selective compounds for specific therapeutic applications.

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